molecular formula C9H10O2S B12557659 2-Methyl-4,5-dihydro-1-benzothiophene-4,5-diol CAS No. 185106-33-6

2-Methyl-4,5-dihydro-1-benzothiophene-4,5-diol

Cat. No.: B12557659
CAS No.: 185106-33-6
M. Wt: 182.24 g/mol
InChI Key: ZFFFTJUHIZZDOY-UHFFFAOYSA-N
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Description

2-Methyl-4,5-dihydro-1-benzothiophene-4,5-diol is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by a benzene ring fused with a thiophene ring, which contains sulfur. The presence of hydroxyl groups at positions 4 and 5 adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5-dihydro-1-benzothiophene-4,5-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-methylthiophenol with an appropriate diol precursor under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. The use of catalysts and advanced reaction techniques, such as microwave-assisted synthesis, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5-dihydro-1-benzothiophene-4,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the sulfur atom in the thiophene ring .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzene ring .

Scientific Research Applications

2-Methyl-4,5-dihydro-1-benzothiophene-4,5-diol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Methyl-4,5-dihydro-1-benzothiophene-4,5-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups and sulfur atom play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: These compounds share a similar structure but contain an oxygen atom instead of sulfur.

    Thiophene derivatives: These compounds have a sulfur atom in a five-membered ring but lack the fused benzene ring.

Uniqueness

2-Methyl-4,5-dihydro-1-benzothiophene-4,5-diol is unique due to the presence of both hydroxyl groups and a sulfur atom in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

185106-33-6

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

2-methyl-4,5-dihydro-1-benzothiophene-4,5-diol

InChI

InChI=1S/C9H10O2S/c1-5-4-6-8(12-5)3-2-7(10)9(6)11/h2-4,7,9-11H,1H3

InChI Key

ZFFFTJUHIZZDOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C=CC(C2O)O

Origin of Product

United States

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